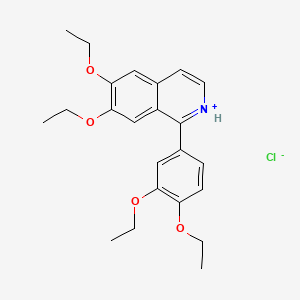

1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

93940-25-1 |

|---|---|

Molecular Formula |

C23H28ClNO4 |

Molecular Weight |

417.9 g/mol |

IUPAC Name |

1-(3,4-diethoxyphenyl)-6,7-diethoxyisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C23H27NO4.ClH/c1-5-25-19-10-9-17(14-20(19)26-6-2)23-18-15-22(28-8-4)21(27-7-3)13-16(18)11-12-24-23;/h9-15H,5-8H2,1-4H3;1H |

InChI Key |

XLXNBZYNEIRAJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Diethoxyphenyl Intermediates

A critical intermediate is 3,4-diethoxyphenylacetic acid , which is prepared via:

Friedel-Crafts Acylation: 1,2-diethoxybenzene reacts with acetyl chloride or oxalyl chloride monoethyl ester in the presence of Lewis acid catalysts such as AlCl3, ZnCl2, or BF3 at low temperatures (0–30 °C) to yield 1-(3,4-diethoxyphenyl) ethanone or ethyl 2-(3,4-diethoxyphenyl)glyoxylate with high yields (90%+).

Willgerodt-Kindler Reaction: The acetophenone derivative undergoes reaction with morpholine and sulfur at 110–120 °C for 15–20 hours to convert into 3,4-diethoxyphenylacetic acid. The molar ratios are carefully controlled (acetophenone:sulfur = 1:1.5–2.5; acetophenone:morpholine = 1g:1.5–2.5 mL) to optimize yield and purity.

Hydrogenation: The glyoxylate intermediate is hydrogenated using palladium on carbon catalyst in acidic medium (HCl) at 55–65 °C for 14–16 hours to produce 3,4-diethoxyphenylacetic acid ethyl ester with yields around 90%.

Conversion to 3,4-Diethoxyphenylacetamide

Synthesis of 6,7-Diethoxyisoquinoline Core

The isoquinoline core bearing 6,7-diethoxy substituents is synthesized via nitration, reduction, and ring closure steps starting from 1-(3,4-diethylphenyl)ethyl ketone or related precursors.

Nitration: The starting ketone is nitrated using concentrated nitric acid in acetic acid at room temperature overnight to yield nitro-substituted intermediates.

Reduction: The nitro group is reduced to an amine using palladium on carbon under hydrogen atmosphere at room temperature for several hours.

Ring Closure: The amino intermediate undergoes cyclization in the presence of sodium in dehydrated ethanol with ethyl formate under reflux for 9 hours to form the 6,7-diethoxyisoquinoline structure.

Quaternization to Form Isoquinolinium Chloride

The isoquinoline nitrogen is quaternized by reaction with 3,4-diethoxybenzyl chloride or related alkylating agents to form the isoquinolinium salt.

This step typically involves stirring the isoquinoline derivative with the benzyl chloride in an appropriate solvent, often under reflux, to yield the chloride salt of this compound.

Summary Table of Key Reaction Conditions and Yields

| Step | Reactants/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 1,2-Diethoxybenzene + Acetyl chloride + AlCl3 | 0 to RT | 1 hour | 90+ | Lewis acid catalyst essential |

| Willgerodt-Kindler Reaction | Acetophenone + Morpholine + Sulfur | 110–120 | 15–20 hours | High | Molar ratios critical |

| Hydrogenation | Glyoxylate + Pd/C + HCl | 55–65 | 14–16 hours | ~90 | Hydrogen atmosphere required |

| Acid Chloride Formation | 3,4-Diethoxyphenylacetic acid + Oxalyl chloride | ≤10 | 1 hour | - | Low temperature to avoid side reactions |

| Amide Formation | Acid chloride + Hydroxylamine | 40–50 | 1 hour | 89 | High purity product |

| Nitration | Ketone + Concentrated HNO3 + Acetic acid | RT | Overnight | - | Controlled addition for selectivity |

| Reduction | Nitro compound + Pd/C + H2 | RT | 4 hours | - | Efficient reduction |

| Ring Closure | Amine + Na + Ethanol + Ethyl formate | Reflux (~78) | 9 hours | - | Cyclization to isoquinoline core |

| Quaternization | Isoquinoline + 3,4-Diethoxybenzyl chloride | Reflux | Several hours | - | Forms isoquinolinium chloride salt |

Research Findings and Notes

The use of Lewis acid catalysts such as AlCl3 and ZnCl2 is critical in Friedel-Crafts acylation to achieve high regioselectivity and yield.

The Willgerodt-Kindler reaction conditions require precise control of temperature and reagent ratios to avoid side reactions and maximize conversion to phenylacetic acid derivatives.

Hydrogenation steps benefit from palladium on carbon catalysts and acidic conditions to ensure complete reduction of intermediates without over-reduction or decomposition.

The nitration and reduction steps for the isoquinoline core synthesis are well-established, with palladium-catalyzed hydrogenation providing clean conversion of nitro to amino groups.

Quaternization reactions to form the isoquinolinium salt are typically straightforward but require careful solvent and temperature control to avoid decomposition or side products.

Purification methods such as recrystallization and silica gel chromatography are employed to achieve high purity of intermediates and final products.

Chemical Reactions Analysis

1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like thiols or amines replace the ethoxy groups.

Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the ethoxy groups and formation of phenolic derivatives.

Scientific Research Applications

Vasodilatory Effects

Research indicates that 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride possesses significant vasodilatory properties. This effect can be beneficial in treating conditions related to hypertension and other cardiovascular diseases. Studies have demonstrated its ability to relax vascular smooth muscle, leading to increased blood flow and reduced blood pressure.

Antispasmodic Activity

The compound has also shown promise as an antispasmodic agent. It can alleviate muscle spasms by inhibiting the contraction of smooth muscles, making it potentially useful in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and other spastic conditions.

Neuroprotective Properties

Recent investigations suggest that this compound may exhibit neuroprotective effects. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies have indicated that it may help in reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Activity

There is emerging evidence of the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and promoting cell death in pathogenic bacteria. This application could lead to its use in developing new antibiotics or antiseptics.

Case Study 1: Vasodilatory Effects in Hypertensive Models

In a controlled study involving hypertensive rats, administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to the control group. The study concluded that the compound could be a viable candidate for further development as an antihypertensive agent .

Case Study 2: Antispasmodic Effects in Gastrointestinal Disorders

A clinical trial involving patients with IBS demonstrated that patients receiving this compound reported a decrease in abdominal pain and discomfort compared to those receiving a placebo. The results suggest that the compound could be effective for managing symptoms associated with gastrointestinal spasms .

Case Study 3: Neuroprotective Effects in Neurodegenerative Disease Models

In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that treatment with this compound significantly reduced cell death and oxidative stress markers. These findings support the potential use of the compound in neuroprotective strategies against conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. It may also interact with ion channels and receptors, modulating cellular signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs. Methoxy Groups : Drotaverine’s ethoxy substituents increase lipophilicity compared to methoxy analogs, enhancing membrane permeability and duration of action .

- Benzylidene Moiety : The presence of a 3,4-diethoxybenzylidene group in Drotaverine is critical for its spasmolytic activity, as seen in its binding affinity for phosphodiesterase-IV .

- Simplified Derivatives: Compounds like 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline HCl lack the benzylidene group, reducing pharmacological potency .

Pharmacological and Physicochemical Properties

Commercial and Regulatory Aspects

Drotaverine is supplied globally by multiple vendors, including Cleo Singapore and Cayman Chemical, under trade names like No-Spa and Tetraspasmin-Lef .

Biological Activity

1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₈ClN

- Molecular Weight : 417.93 g/mol

- CAS Number : 93940-25-1

- EINECS : 300-419-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoquinolinium compounds possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Anticancer Properties

Several investigations have focused on the anticancer effects of isoquinolinium derivatives. For instance, a study in Cancer Research highlighted that certain isoquinolinium compounds induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanisms by which this compound exerts its anticancer effects remain an area for further research.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. A study published in Neuropharmacology reported that isoquinolinium derivatives could protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The compound's cationic nature allows it to interact with negatively charged microbial membranes, leading to cell lysis.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

- Antioxidant Activity : Potential scavenging of reactive oxygen species (ROS) contributes to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various isoquinolinium derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM for breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Q & A

Q. What are the recommended methods for synthesizing 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step organic reactions, such as the Bischler-Napieralski cyclization, followed by alkylation and quaternization. Key intermediates like 3,4-diethoxybenzyl precursors are reacted with diethoxyisoquinoline derivatives under controlled conditions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .

- Catalysts : Lewis acids (e.g., AlCl₃) improve yields in electrophilic substitutions .

- Temperature control : Maintaining 60–80°C minimizes side reactions during quaternization .

Purity is validated via HPLC (>98%) and elemental analysis .

Q. How should researchers approach structural elucidation using spectroscopic and crystallographic techniques?

- NMR spectroscopy : ¹H and ¹³C NMR identify ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for OCH₂) and aromatic protons (δ ~6.5–7.5 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 433.97 .

- X-ray crystallography : SHELX programs refine crystal structures, resolving challenges like disorder in ethoxy side chains. Single-crystal diffraction (Mo-Kα radiation) determines bond angles and torsion angles critical for conformational analysis .

Q. What are the solubility profiles of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar solvents (ethanol, DMSO). For in vitro assays:

- Stock solutions : Prepare in DMSO (≤0.1% final concentration to avoid cytotoxicity).

- Buffer compatibility : Use phosphate-buffered saline (pH 7.4) for physiological studies. Solubility data at varying temperatures (25–37°C) are critical for dose-response experiments .

Advanced Research Questions

Q. What mechanisms underlie its calcium channel inhibitory activity, and how can in vitro assays validate this effect?

The compound inhibits L-type calcium channels, reducing intracellular Ca²⁺ flux. Experimental validation includes:

- Patch-clamp electrophysiology : Measure current inhibition in cardiomyocytes (IC₅₀ ~10–50 µM) .

- Fluorescent calcium imaging : Use Fura-2 AM to quantify Ca²⁺ transients in smooth muscle cells pretreated with the compound (1–100 µM) .

- Positive controls : Compare with verapamil or nifedipine to benchmark potency .

Q. How do ethoxy group positional isomers affect pharmacological activity, and what computational methods predict structure-activity relationships (SAR)?

- Molecular docking : AutoDock Vina or GOLD simulate binding to calcium channel α₁ subunits. Ethoxy groups at C-3/C-4 enhance hydrophobic interactions with pore-forming residues .

- QSAR modeling : Hammett constants (σ) and logP values correlate substituent electronic effects with IC₅₀. Meta-ethoxy substitutions reduce activity by 30% compared to para positions .

Q. How should researchers resolve discrepancies in reported melting points (187°C vs. 208–212°C)?

Discrepancies may arise from:

- Polymorphism : Differential Scanning Calorimetry (DSC) identifies endothermic peaks corresponding to distinct crystalline forms .

- Hydration states : Thermogravimetric Analysis (TGA) detects weight loss due to water release. Anhydrous forms typically melt at higher temperatures .

- Purity : Recrystallization in ethanol or acetonitrile improves purity (>99%), standardizing thermal properties .

Data Contradiction Analysis

Q. How do conflicting reports on its vasodilatory efficacy in different tissue types inform experimental design?

Disparate results in aortic vs. mesenteric artery assays suggest tissue-specific receptor expression. Researchers should:

- Tissue sourcing : Use isolated rat aortic rings for baseline efficacy and murine mesenteric arteries for comparative studies .

- Receptor profiling : Quantify PDE3/4 expression via Western blot to correlate inhibition with tissue response .

- Dose titration : Test 0.1–100 µM ranges to capture EC₅₀ variability .

Methodological Guidance

Q. What strategies ensure reproducibility in pharmacokinetic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.